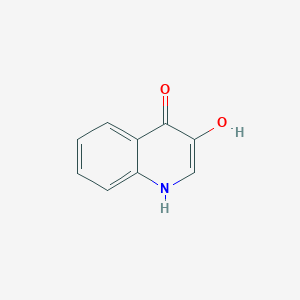

Quinoline-3,4-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTNYVRPYQQOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoline 3,4 Diol and Its Analogues

Modern and Sustainable Synthesis Approaches

Green Chemistry Considerations (e.g., Solvent-Free, Microwave-Assisted, Aqueous Media, Aerobic Oxidation)

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline (B57606) scaffolds to minimize environmental impact. ijpsjournal.com These approaches prioritize the use of non-hazardous solvents, renewable resources, and energy-efficient techniques. ijpsjournal.comresearchgate.net

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the need for potentially hazardous organic solvents. tandfonline.com One-pot, solvent-free methods have been developed for synthesizing quinoline derivatives, often utilizing catalysts on solid supports like silica (B1680970) gel. researchgate.net For instance, the reaction of anilines with alkyl vinyl ketones on a silica gel surface impregnated with indium(III) chloride under microwave irradiation proceeds without any solvent, offering operational simplicity and high yields. researchgate.net Similarly, iron(III) chloride has been used effectively in solvent-free, three-component reactions of aldehydes, anilines, and ethyl lactate (B86563) to produce 2,4-disubstituted quinolines. tandfonline.comscispace.com Other approaches have employed catalysts such as 4-N,N-dimethylaminopyridine (DMAP) or molecular iodine under solvent-free conditions, which also avoids the need for complex column chromatography purification. tandfonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times, often reducing them from hours to minutes, while improving yields. researchgate.netnih.govdntb.gov.ua This technique has been successfully applied to various classical quinoline syntheses. For example, a catalyst-free, one-pot condensation of benzene-1,3-diol, aldehyde, ammonium (B1175870) acetate, and acetoacetanilide (B1666496) under microwave irradiation produces quinoline derivatives in 8-10 minutes with yields of 88-96%, a significant improvement over the 4-6 hours required for conventional heating. tandfonline.com Microwave heating has also been effectively combined with solvent-free conditions and recyclable catalysts, such as functionalized propylsulfonic acid, to synthesize polysubstituted quinolines. tandfonline.com

| Reactants | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Isatins, β-ketoamides | [Bmim]BF4 (Ionic Liquid) | Toluene (two-phase) | Rapid synthesis, high yields, easy product separation | researchgate.net |

| Anilines, Alkyl vinyl ketones | Indium(III) chloride on Silica Gel | Solvent-Free | Fast reaction, high yield, operational simplicity | researchgate.net |

| Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide | Catalyst-Free | Ethanol (B145695) | Excellent yields (88-96%) in 8-10 mins | tandfonline.com |

| Anilines, Aldehydes, Styrene | p-sulfonic acid calix rsc.orgarene | Neat (Solvent-Free) | Moderate-to-good yields (40-68%) | rsc.org |

| 6-amino-1,3-dimethyluracil, Aldehydes, Dimedone | p-toluene sulfonic acid [p-TSA] | Water | Eco-friendly, good yields (60-94%) | tandfonline.com |

Aqueous Media: Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com Several synthetic routes for quinoline derivatives have been adapted to aqueous media. The use of catalysts like p-toluene sulfonic acid (p-TSA) or recyclable titanium dioxide nanoparticles (TiO2-NPs) has enabled efficient one-pot, multi-component reactions in water, achieving excellent yields. tandfonline.com For example, the synthesis of pyrimido[4,5-b]quinolones has been successfully conducted in water at 90°C. tandfonline.comrsc.org

Aerobic Oxidation: The use of molecular oxygen, typically from air, as the terminal oxidant is a cornerstone of green oxidation chemistry because the only byproduct is water. mdpi.comrsc.org Aerobic oxidation has been employed in the synthesis of quinolines from various precursors. A palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines provides a direct route to substituted quinolines. mdpi.comorganic-chemistry.org Similarly, heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org In some cases, aerobic oxidation can proceed without a metal catalyst, using systems like TEMPO or tris(4-bromophenyl)aminium hexachloroantimonate (TBPA+˙ SbCl6−) to facilitate the reaction. rsc.org

Electrochemically and Photochemically Driven Syntheses

Modern synthetic chemistry has embraced electricity and light as clean and efficient reagents to drive chemical transformations.

Electrochemically Driven Syntheses: Electrochemical synthesis offers a sustainable alternative to conventional methods that often require stoichiometric chemical oxidants or reductants. oup.com A paired electrolysis strategy has been developed that enables the simultaneous synthesis of quinolines and their conjugation to bioactive molecules in a single operation. nih.gov This method uses electroreduction to activate isatin (B1672199) and anodic oxidation of KI to catalyze a cascade annulation, demonstrating the unique capabilities of electrochemical activation. nih.gov Another approach involves the electrochemical synthesis of cyclic ether-annulated tetrahydroquinolines from imines and cyclic ethers in an undivided cell, proceeding through an aza-Diels-Alder cycloaddition. researchgate.net

Photochemically Driven Syntheses: Photochemical methods utilize visible light as a renewable energy source to initiate reactions, often under mild, metal-free conditions. mdpi.comresearchgate.net For instance, the synthesis of spiro[indoline-3,4′-quinoline] has been achieved through a visible light-induced oxidative coupling of indole (B1671886) with enaminone and malononitrile, using eosin (B541160) Y as an organic photocatalyst. researchgate.net This metal-free approach is environmentally friendly and operates at room temperature. researchgate.net In another example, a photoredox Minisci-type addition reaction, catalyzed by a chiral lithium phosphate (B84403)/Ir-photoredox complex, was used to synthesize 3-(N-indolyl)quinolines with high stereoselectivity. rsc.org Acid-mediated photochemical cyclization of arylazides with alkynes has also been reported as a route to form highly functionalized quinolines. mdpi.com

Regioselective and Stereoselective Synthesis Strategies

Enantioselective Synthesis of Chiral Quinoline-3,4-diol Derivatives (if applicable)

While direct enantioselective synthesis of chiral this compound is not extensively documented, significant progress has been made in the asymmetric synthesis of its structural analogues, particularly chiral dihydroquinolines and other derivatives. These methods provide a framework for potentially accessing chiral diols.

A notable strategy involves the asymmetric partial hydrogenation of quinolines. nih.gov By incorporating an ester group at the C-3 position of the quinoline ring, the C3=C4 double bond is activated for hydrogenation. nih.gov Using a chiral Iridium-SpiroPAP catalyst, a wide variety of 4-substituted 3-ethoxycarbonylquinolines can be hydrogenated to yield chiral 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee) and high yields. nih.gov

Copper-catalyzed reactions have also been instrumental in synthesizing chiral quinoline frameworks. An enantioselective synthesis of chiral tetrahydroquinoline scaffolds bearing three contiguous stereocenters was achieved through a copper-catalyzed sequential 1,4-borylation/Mannich cyclization. rsc.org Another approach utilizes a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate and an Iridium complex to generate 3-(N-indolyl)quinolines containing both C-N axial chirality and a carbon central chirality with high stereoselectivity. rsc.org These advanced catalytic systems demonstrate the potential for creating complex chiral architectures within the quinoline family.

Optimization of Reaction Conditions and Yields

Parametric Studies (Temperature, Pressure, Catalyst Loading, Reagent Ratios)

The optimization of reaction parameters such as temperature, catalyst loading, solvent, and reagent ratios is crucial for maximizing product yields and minimizing side reactions. Systematic parametric studies are often conducted to identify the ideal conditions for a given transformation.

For example, in the development of a transition-metal-free synthesis of 3-substituted quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols, a detailed optimization study was performed. frontiersin.org The reaction was tested with various promoters, solvents, and temperatures to determine the optimal conditions. The study found that a combination of TsOH as a promoter and K2S2O8 as an oxidant in dichloroethane (DCE) at 80°C provided the highest yield (81%). frontiersin.org Lowering the temperature or changing the solvent resulted in significantly reduced yields, highlighting the sensitivity of the reaction to these parameters.

| Entry | Promoter (equiv.) | Oxidant (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TsOH (0.2) | K2S2O8 (2.0) | DCE | 80 | 81 |

| 2 | PTSA (0.2) | K2S2O8 (2.0) | DCE | 80 | 79 |

| 3 | TFA (0.2) | K2S2O8 (2.0) | DCE | 80 | 75 |

| 4 | None | K2S2O8 (2.0) | DCE | 80 | 25 |

| 5 | TsOH (0.2) | None | DCE | 80 | Trace |

| 6 | TsOH (0.2) | K2S2O8 (2.0) | Toluene | 80 | 65 |

| 7 | TsOH (0.2) | K2S2O8 (2.0) | CH3CN | 80 | 53 |

| 8 | TsOH (0.2) | K2S2O8 (2.0) | DCE | 60 | 45 |

| 9 | TsOH (0.2) | K2S2O8 (2.0) | DCE | 100 | 78 |

Similar optimization studies are common across different synthetic methods. In an iron-catalyzed three-component reaction for 2-arylquinolines, various reaction parameters were screened, identifying that FeCl3 was the optimal catalyst and the reaction proceeded best at 90°C. rsc.org These detailed investigations are fundamental to transforming a novel reaction into a practical and reliable synthetic protocol.

Impact of Ligands and Additives on Reaction Efficiency

The efficiency of synthetic methodologies for producing this compound analogues, particularly 3,4-disubstituted quinolin-2(1H)-ones and related structures, is significantly influenced by the choice of ligands and additives. These components can enhance catalytic activity, improve yields, and control regioselectivity in various reaction types, including modern palladium-catalyzed cross-coupling reactions and classic condensation methods like the Friedländer and Pfitzinger syntheses.

In palladium-catalyzed reactions, ligands are crucial for stabilizing the metal center and modulating its reactivity. For instance, in the synthesis of 3,3-disubstituted-3,4-dihydroquinolin-2(1H)-ones, the use of P(o-tol)3 as a ligand for the Pd(OAc)2 catalyst was found to improve the reaction's efficiency. nih.gov Similarly, the synthesis of 3,4-disubstituted quinolin-2(1H)-ones through a ligand-free palladium-catalyzed annulation of internal alkynes with N-substituted 2-iodoanilines in the presence of carbon monoxide has been reported. nih.gov

Additives also play a critical role. In some palladium-catalyzed cyclizations, the addition of pivalic acid (PivOH) can lead to slightly better yields, although it is not always essential. nih.gov Acidic additives are frequently employed in condensation reactions. For example, the Doebner reaction for synthesizing quinoline-4-carboxylic acids from anilines can be effectively promoted by acids like BF3·THF. nih.gov The Friedländer annulation, another key method for quinoline synthesis, can be catalyzed by a variety of acidic additives, including trifluoroacetic acid (TFA), which is used in the synthesis of novel quinoline-imidazole hybrids. imist.ma In some cases, reactions can proceed without any catalyst or additive, such as the synthesis of quinolines from 2-aminobenzaldehyde (B1207257) and various ketones in water. nih.gov

The following data tables illustrate the impact of different ligands and additives on the efficiency of various synthetic routes to quinoline analogues.

Palladium-Catalyzed Synthesis of 2-Phenylquinoline (B181262)

The synthesis of 2-phenylquinoline from (E)-3-(2-aminophenyl)but-2-enenitrile and phenylhydrazine (B124118) demonstrates the significant impact of the palladium catalyst, ligand, and additive on the reaction yield.

| Entry | Pd Catalyst (10 mol%) | Ligand (20 mol%) | Additive (2 equiv.) | Solvent | Yield (%) |

| 1 | Pd(OAc)2 | L1 | TFA | THF | 12 |

| 2 | PdCl2 | L1 | TFA | THF | 31 |

| 3 | PdCl2 | L1 | TFA | Toluene | 56 |

| 4 | PdCl2 | L4 | TFA | Toluene | Trace |

| 5 | PdCl2 | L5 | TFA | Toluene | Trace |

| 6 | PdCl2 | L1 | O2 (atmosphere) | Toluene | 81 |

| 7 | - | L1 | TFA | Toluene | 0 |

| 8 | PdCl2 | - | TFA | Toluene | 0 |

| Data sourced from a 2020 study on palladium-catalyzed cascade reactions. rsc.org | |||||

| L1: 2,2′-bipyridine; L4: 6,6′-dimethyl-2,2′-bipyridine; L5: 2,9-dimethyl-1,10-phenanthroline; TFA: trifluoroacetic acid. |

Friedländer Synthesis of Poly-Substituted Quinolines

The Friedländer annulation is a versatile method for synthesizing poly-substituted quinolines. The choice of catalyst, which acts as an additive, is critical for the reaction's success.

| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Conditions | Time (min) | Yield (%) |

| 1 | 2-aminoacetophenone | Ethyl acetoacetate | NiO NPs (10) | Ethanol, reflux | 25 | 94 |

| 2 | 2-aminoacetophenone | Diethyl malonate | NiO NPs (10) | Ethanol, reflux | 30 | 92 |

| 3 | 2-aminobenzophenone | Acetylacetone | NiO NPs (10) | Ethanol, reflux | 40 | 90 |

| 4 | 2-amino-5-chlorobenzophenone | Ethyl acetoacetate | NiO NPs (10) | Ethanol, reflux | 20 | 95 |

| 5 | 2-aminoacetophenone | Ethyl acetoacetate | Chloramine-T | Acetonitrile (B52724), reflux | 4 h | Excellent |

| 6 | 2-amino-5-chlorobenzophenone | Cyclohexan-1,3-dione | P2O5/SiO2 | 80 °C, Solvent-free | 20 | 93 |

| Data compiled from studies on nickel oxide nanoparticles, chloramine-T, and silica-supported P2O5 as catalysts. chemrxiv.orgbeilstein-journals.orgrhhz.net |

Pfitzinger Reaction for Quinaldine Derivatives

The Pfitzinger reaction is another classical method for quinoline synthesis. The use of a supramolecular catalyst, aminoethylamino-β-cyclodextrin (AEA–β–CD), highlights the role of specialized additives in improving reaction outcomes.

| Entry | Reactant 1 (Isatin) | Reactant 2 (1,3-Dicarbonyl) | Catalyst (mol%) | Temperature (°C) | Yield (%) |

| 1 | Isatin | Ethyl 3-oxohexanoate | None | 50 | 0 |

| 2 | Isatin | Ethyl 3-oxohexanoate | AEA–β–CD (1) | 50 | 51 |

| 3 | Isatin | Ethyl 3-oxobutanoate | AEA–β–CD (1) | 50 | 85 |

| 4 | 5-Nitroisatin | Ethyl 3-oxobutanoate | AEA–β–CD (1) | 50 | 79 |

| 5 | 5-Bromoisatin | Ethyl 3-oxobutanoate | AEA–β–CD (1) | 50 | 88 |

| Data sourced from a 2020 study on the use of a modified cyclodextrin (B1172386) in the Pfitzinger reaction. nih.gov |

Chemical Reactivity and Transformation Studies of Quinoline 3,4 Diol

Electrophilic and Nucleophilic Reactions of the Quinoline (B57606) Moiety

The reactivity of the quinoline ring system is characterized by its bicyclic aromatic nature, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. mdpi.com The presence of the nitrogen atom significantly influences the electron distribution and, consequently, the regioselectivity of substitution reactions.

Substitution Reactions on the Aromatic Rings

Electrophilic aromatic substitution reactions on the quinoline nucleus are generally directed to the benzene ring, which is more activated compared to the electron-deficient pyridine ring. slideshare.net The presence of two hydroxyl groups on the pyridine ring in quinoline-3,4-diol is expected to further influence the reactivity of the entire molecule. These hydroxyl groups, being activating, may direct electrophiles to specific positions.

In general, electrophilic substitution on the unsubstituted quinoline ring occurs preferentially at the C5 and C8 positions. orientjchem.org For instance, nitration of quinoline with a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. benchchem.com Similarly, sulfonation at 220°C predominantly gives quinoline-8-sulfonic acid. slideshare.net

For hydroxylated quinolines, such as 4-hydroxyquinoline (B1666331), nitration can occur at the 3- and 6-positions. benchchem.comarabjchem.org For example, nitration of 4-hydroxy-2(1H)-quinolone with nitric acid can afford 4-hydroxy-3-nitroquinolin-2(1H)-one. arabjchem.org It is plausible that this compound would undergo similar electrophilic substitutions, with the positions of attack being influenced by the combined directing effects of the hydroxyl groups and the nitrogen atom.

Nucleophilic substitution, on the other hand, preferentially occurs on the electron-deficient pyridine ring, typically at the C2 and C4 positions. iipseries.org The presence of hydroxyl groups at the 3 and 4 positions, which can be converted into better leaving groups, could facilitate nucleophilic substitution at these positions.

Table 1: Regioselectivity of Electrophilic Substitution on the Quinoline Ring

| Reaction | Reagents | Major Product(s) for Unsubstituted Quinoline | Reference |

| Nitration | HNO₃/H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | benchchem.com |

| Sulfonation | H₂SO₄, 220°C | Quinoline-8-sulfonic acid | slideshare.net |

Note: This table represents the general reactivity of the unsubstituted quinoline ring. The presence of hydroxyl groups in this compound would alter this reactivity.

Reactions Involving the Nitrogen Heteroatom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. orientjchem.org It can readily undergo protonation to form quinolinium salts. orientjchem.org Furthermore, the nitrogen can be alkylated and acylated. orientjchem.orgresearchgate.net For instance, quinoline reacts with alkyl halides to form N-alkylquinolinium halides. nih.gov Acylation of the nitrogen atom is also a common transformation. researchgate.net These reactions are fundamental to modifying the electronic properties and steric environment of the quinoline core.

Reactions of the Vicinal Diol Functionality

The vicinal diol group at the C3 and C4 positions is a key functional feature of this compound, offering a versatile platform for a variety of chemical transformations.

Derivatization: Esterification, Etherification, and Acetylation

The hydroxyl groups of the vicinal diol can be readily derivatized through esterification, etherification, and acetylation to modify the compound's properties and to serve as protecting groups in further synthetic steps.

Esterification: Carboxylic acids or their derivatives can react with the diol to form esters. For example, gallic acid can undergo esterification with diols to form gallic acid esters. slideshare.net

Etherification: The hydroxyl groups can be converted to ethers. For instance, treatment of 2,4-dichloroquinoline (B42001) with sodium methoxide (B1231860) yields 2,4-dimethoxyquinoline. asianpubs.org A similar reaction with this compound would be expected to yield 3,4-dimethoxyquinoline.

Acetylation: Acetylation is a common method for protecting hydroxyl groups. Acetic anhydride (B1165640) is frequently used for this purpose. tandfonline.com Iron-catalyzed acetylation of N-heteroarenes using triethylorthoformate as an acetyl source has also been reported. researchgate.net

Table 2: Examples of Diol Derivatization Reactions

| Reaction Type | Reagent(s) | Product Type | General Reference |

| Esterification | Carboxylic Acid/Acyl Halide | Diester | rsc.org |

| Etherification | Alkyl Halide/Sulfate, Base | Diether | asianpubs.org |

| Acetylation | Acetic Anhydride, Catalyst | Diacetate | tandfonline.com |

Oxidation and Reduction Pathways of the Diol Group

The vicinal diol functionality can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation: The oxidation of the benzene ring in quinoline can lead to the formation of a diol intermediate, which can be further cleaved to yield a carboxylic acid and an aldehyde. mdpi.com Specific to the vicinal diol, oxidative cleavage can occur. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the carbon-carbon bond of vicinal diols to form two carbonyl compounds. nih.gov

Reduction: The reduction of diols is less common than their oxidation. However, under certain conditions, the hydroxyl groups can be removed. More relevant is the reduction of the quinoline ring system. Sodium borohydride (B1222165) in carboxylic acid media is a powerful system for the reduction of quinolines and related heterocycles. rsc.org Specifically, reduction of quinoline with sodium borohydride and cerium chloride can yield the corresponding tetrahydroquinoline. mdpi.com

Cyclization Reactions Involving the Diol Functionality (e.g., Ketal/Acetal Formation)

The vicinal diol of this compound is well-suited for cyclization reactions, particularly the formation of cyclic ketals and acetals. These reactions are often used to protect the diol functionality.

Ketal/Acetal Formation: Reaction of a diol with a ketone or an aldehyde in the presence of an acid catalyst leads to the formation of a cyclic ketal or acetal, respectively. scirp.orggrowingscience.com For example, a ketone can react with terminal vicinal hydroxyl groups to form a 1,3-dioxolane (B20135) structure. rsc.org This reaction is reversible and can be used to protect the diol during other synthetic transformations. heteroletters.org

Formation of Complex Polycyclic and Heterocyclic Systems

The bifunctional nature of this compound and its tautomer, 3-hydroxyquinolin-4(1H)-one, allows them to serve as precursors for a variety of fused heterocyclic structures. These reactions often involve the functional groups at the 3- and 4-positions to build new rings onto the quinoline framework.

Synthesis of Fused Quinoline Systems (e.g., Pyrazoloquinolines)

The synthesis of fused quinoline systems, particularly pyrazolo[3,4-b]quinolines, is a well-established area of research due to the interesting photophysical and biological properties of these compounds. uj.edu.plmdpi.com These syntheses often involve the construction of the quinoline ring onto a pyrazole (B372694) precursor or vice-versa.

One common strategy is the Friedländer condensation, which can be adapted to produce pyrazolo[3,4-b]quinolines. uj.edu.pl For instance, the reaction of 2-amino-3-formylquinolines with hydrazines can yield the fused pyrazole ring. A synthesis of pyrazolo[3,4-b]quinoline derivatives has been reported starting from 2-chloro-3-formyl quinoline, which is treated with hydrazine (B178648) hydrate. rroij.com

Another approach involves multicomponent reactions. A one-pot tandem synthesis of 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline compounds has been developed using substituted aryl amines and pyrazolones, mediated by acid and DMSO. rsc.org Green synthesis methods have also been explored, using catalysts like pyridine-2-carboxylic acid for the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles to regioselectively produce pyrazolo[3,4-b]quinolinones in high yields. researchgate.net

While direct synthesis from this compound is not the most cited method, the chemistry of its tautomer, 3-hydroxyquinolin-4(1H)-one, is relevant. For example, the Gould-Jacobs reaction, which typically uses anilines to produce 4-hydroxyquinolines, can be adapted by using 3-aminopyrazole (B16455) derivatives to obtain 1H-pyrazolo[3,4-b]pyridines, which are structurally related to pyrazoloquinolines. mdpi.com

Table 1: Examples of Reagents for Pyrazoloquinoline Synthesis This table is generated based on synthetic methods for pyrazoloquinolines and may not directly involve this compound as a starting material.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formyl quinoline | Hydrazine hydrate | - | Pyrazolo[3,4-b]quinoline | rroij.com |

| Aryl amines | Pyrazolones | DMSO/Acid | 3-Substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline | rsc.org |

| Aldehydes | 1,3-Cyclodiones | 5-Amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinone | researchgate.net |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | - | 1H-Pyrazolo[3,4-b]pyridine derivative | mdpi.com |

Mechanistic Investigations and Kinetic Studies

The mechanistic aspects of reactions involving this compound are often discussed in the context of its more stable tautomer, 3-hydroxyquinolin-4(1H)-one.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies have shed light on the formation of the 3-hydroxyquinolinone core and its subsequent reactions. A phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones to produce 3-hydroxyquinolin-4(1H)-ones has been described. organic-chemistry.org The proposed mechanism involves a Michael addition of the phosphine (B1218219) to the ynone, which generates an allenolate intermediate that is subsequently trapped by the nitro group to form the quinoline ring system. organic-chemistry.org The critical role of water in this transformation has also been highlighted. organic-chemistry.org

For the formation of related 3-hydroxyquinolin-2-ones, a combined experimental and DFT mechanistic study revealed three competing reaction channels: ring-closure via the ipso site, a 1,2-Cl shift pathway, and ring-closure via the ortho site. acs.org The understanding of these pathways allowed for the optimization of the synthesis. acs.org

The photophysical behavior of 3-hydroxyquinolones has also been a subject of mechanistic inquiry. These compounds can undergo excited-state intramolecular proton transfer (ESIPT), leading to dual emission. acs.org The mechanism involves the transfer of the proton from the 3-hydroxyl group to the 4-carbonyl oxygen in the excited state. acs.org

Determination of Rate Laws and Activation Parameters

A kinetic study of the cyclization of phenacyl anthranilate to form 3-hydroxy-2-phenyl-4(1H)-quinolinone has been reported, examining the reaction under various conditions. upol.cz This provides an example of kinetic analysis for the formation of the 3-hydroxy-4-quinolone skeleton.

Furthermore, time-resolved fluorescence studies have been used to investigate the kinetics of the excited-state intramolecular proton transfer (ESIPT) in 3-hydroxyquinolone derivatives. acs.org These studies revealed that the rate of ESIPT is significantly influenced by the substitution pattern on the quinoline ring. For example, 2-phenyl-3-hydroxyquinolone derivatives undergo a much faster ESIPT (by nearly an order of magnitude) compared to their 2-methyl analogs. acs.org This acceleration is attributed to steric effects that favor the intramolecular hydrogen bond necessary for the proton transfer. acs.org

Table 2: Investigated Kinetic Parameters for Related 3-Hydroxyquinolone Reactions This table is generated based on available kinetic data for reactions of related compounds, not necessarily this compound itself.

| Reaction Type | System Studied | Kinetic Parameter Investigated | Finding | Reference |

|---|---|---|---|---|

| Cyclization | Phenacyl anthranilate to 3-hydroxy-2-phenyl-4(1H)-quinolinone | Reaction kinetics | Studied under various conditions to understand mechanism. | upol.cz |

| Proton Transfer | 2-Substituted-3-hydroxyquinolones | ESIPT rate | 2-Phenyl substitution accelerates ESIPT compared to 2-methyl. | acs.org |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of quinoline-3,4-diol, offering detailed insights into its molecular framework and dynamic behavior in solution.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

A suite of multi-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. magritek.comprinceton.eduustc.edu.cn

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline (B57606) scaffold.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. magritek.comustc.edu.cn Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique identifies long-range correlations (typically over two to three bonds) between protons and carbons. magritek.comustc.edu.cn It is particularly crucial for identifying quaternary carbons and piecing together the complete carbon skeleton by connecting different molecular fragments. magritek.com

The combination of these techniques allows for the complete and accurate assignment of all proton and carbon resonances in the this compound molecule. scielo.brglobalauthorid.comipb.pt

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-2 | 8.51 (s) | 145.2 | C-3, C-4, C-8a |

| H-5 | 7.68 (t) | 125.1 | C-4, C-6, C-7, C-8a |

| H-6 | 7.23 (m) | 124.4 | C-5, C-7, C-8 |

| H-7 | 7.16 (m) | 126.8 | C-5, C-6, C-8, C-8a |

| H-8 | 7.26 (d) | 118.9 | C-4a, C-6, C-7 |

This is an illustrative table. Actual chemical shifts and correlations for this compound may vary.

Dynamic NMR for Conformational Analysis and Tautomerism Studies

This compound exists in equilibrium with its tautomer, 3-hydroxyquinolin-4(1H)-one. nih.govebi.ac.uk This dynamic process, known as keto-enol tautomerism, can be investigated using dynamic NMR (DNMR) techniques. ubd.edu.bn By monitoring changes in the NMR spectra at different temperatures, it is possible to study the kinetics and thermodynamics of this interchange. semanticscholar.orgresearchgate.net

In different solvents, the position of the equilibrium can shift. For instance, polar protic solvents like methanol (B129727) can favor the diol form, while polar aprotic solvents may favor the keto form. researchgate.netbeilstein-journals.org DNMR studies, including line-shape analysis, can determine the rate constants (k), activation energies (Ea), and other dynamic parameters for the tautomeric exchange, providing a quantitative understanding of this intramolecular process. ubd.edu.bnfu-berlin.de

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic arrangement within a crystal. uhu-ciqso.esmdpi.comajchem-a.com For this compound, this analysis would confirm the planar structure of the quinoline ring system and provide exact measurements of bond lengths and angles. In cases of chiral derivatives, SC-XRD can be used to determine the absolute configuration of the enantiomers. rsc.org The data obtained from SC-XRD allows for the unequivocal elucidation of the molecule's conformation in the solid state.

Table 2: Illustrative Crystallographic Data for a Heterocyclic Compound (Note: As specific crystallographic data for this compound was not found, this table represents typical parameters obtained from a single-crystal X-ray diffraction study.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.618(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Data adapted from a representative structure. mdpi.com |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, the most significant of these are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl groups of this compound are potent hydrogen bond donors, while the nitrogen atom and the oxygen atoms can act as acceptors. These interactions are crucial in dictating the crystal packing, often forming extensive networks that link molecules together. nih.govacs.orgmdpi.com Studies on analogous systems have shown the formation of two-dimensional networks through N-H···O and O-H···O hydrogen bonds. nih.gov

π-π Stacking: The aromatic quinoline ring system facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. acs.orgnih.gov These interactions, characterized by centroid-to-centroid distances typically in the range of 3.4–3.5 Å, contribute significantly to the stability of the crystal lattice. reading.ac.ukresearchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a compound to exist in more than one crystal form. researchgate.net Different polymorphs can exhibit distinct physicochemical properties. While no specific studies on the polymorphism of this compound were identified, it is a phenomenon often observed in molecules capable of strong intermolecular interactions. researchgate.net

Co-crystallization involves crystallizing a target molecule with a second component, known as a coformer, to create a new crystalline solid with potentially improved properties. mdpi.combrieflands.com The study of co-crystals can be complex, as different stoichiometric ratios and even different polymorphs of the co-crystal can form. researchgate.net Solution-based and solid-state grinding methods are common approaches to screen for and produce co-crystals. mdpi.comnih.gov The investigation of this compound co-crystals could reveal novel solid-state structures with tailored properties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrations. labmanager.com For this compound, these spectra provide definitive evidence for its key structural features, including the hydroxyl, carbonyl, and quinoline ring systems. mdpi.comresearchgate.net

The vibrational spectrum of this compound is complex, but key regions can be assigned to specific functional group motions. The assignments are based on established data for quinoline derivatives, ketones, and phenols. uantwerpen.bescialert.net

O-H and N-H Stretching: A broad absorption band is expected in the FT-IR spectrum, typically between 3400 cm⁻¹ and 3200 cm⁻¹, which can be attributed to the stretching vibrations of the C3-hydroxyl group (ν O-H) and the N-H group of the quinolinone ring. The breadth of this peak suggests intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) moiety of the quinoline ring typically appear in the 3100-3000 cm⁻¹ region. scialert.netresearchgate.net

C=O Stretching: A strong, sharp absorption band characteristic of the C4-carbonyl group (ν C=O) is a prominent feature in the FT-IR spectrum, expected in the range of 1650-1620 cm⁻¹. This frequency is lower than that of a simple ketone due to the influence of intramolecular hydrogen bonding with the C3-hydroxyl group and resonance within the quinolone system.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds (ν C=C) and the carbon-nitrogen bond (ν C=N) within the quinoline ring system are observed in the 1600-1450 cm⁻¹ region. mdpi.comscialert.net These often appear as a series of sharp bands of varying intensity.

O-H Bending and C-O Stretching: The in-plane bending of the O-H group and the stretching of the C-O bond are expected in the fingerprint region, typically between 1400 cm⁻¹ and 1200 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring give rise to bands in the 900-700 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong signals in the FT-IR spectrum, the non-polar C=C bonds of the aromatic ring often produce more intense signals in the Raman spectrum. labmanager.com

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| ν(O-H) / ν(N-H) | Hydroxyl / Amide | 3400 - 3200 | Weak / Medium | Broad, Strong |

| ν(C-H) | Aromatic Ring | 3100 - 3000 | Strong | Medium / Strong |

| ν(C=O) | Ketone (Quinolinone) | 1650 - 1620 | Medium | Strong, Sharp |

| ν(C=C) / ν(C=N) | Aromatic/Quinoline Ring | 1600 - 1450 | Strong | Medium / Strong |

| δ(O-H) / ν(C-O) | Hydroxyl / Phenol | 1400 - 1200 | N/A | Medium |

| γ(C-H) | Aromatic Ring | 900 - 700 | N/A | Strong |

The introduction of substituents onto the this compound scaffold can significantly alter its vibrational spectrum. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—influences bond strengths and, consequently, their vibrational frequencies. frontiersin.orgscirp.org

Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CF₃): These groups decrease the electron density in the ring system. This can lead to a slight increase (a blue shift) in the C=O stretching frequency due to a reduction in the resonance contribution that weakens the carbonyl bond. For example, studies on halogenated quinolines show shifts in the characteristic ring vibration frequencies. uantwerpen.benih.gov

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase electron density in the ring. This enhanced resonance effect can further weaken the C=O double bond, causing its stretching frequency to decrease (a red shift). Similarly, the C-O and O-H bond characteristics may be altered, shifting their respective vibrational frequencies. frontiersin.org

These shifts, although sometimes subtle, provide valuable insight into the electronic environment within substituted analogs of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. mcmaster.ca

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₇NO₂. HRMS can distinguish its exact mass from other compounds with the same nominal mass. nih.govscielo.br

Calculated Exact Mass: 161.04768 g/mol nih.gov

Expected HRMS Result: An [M+H]⁺ ion would be observed at m/z 162.0550, and an [M-H]⁻ ion would be observed at m/z 160.0404.

The ability to obtain a mass measurement with accuracy in the parts-per-million (ppm) range unequivocally confirms the elemental composition, a critical step in structure confirmation. massey.ac.nzrsc.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. nih.govwikipedia.org The resulting fragment ions are analyzed to build a picture of the molecule's structure. The fragmentation of quinoline derivatives often involves characteristic losses of small, stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), and water (H₂O). mcmaster.caresearchgate.netaip.org

For the 3-hydroxyquinolin-4(1H)-one tautomer, a plausible fragmentation pathway for the [M+H]⁺ ion (m/z 162) would involve:

Loss of Water: A facile loss of H₂O from the protonated molecule to yield a fragment ion at m/z 144.

Loss of Carbon Monoxide: Subsequent loss of CO from the quinolinone ring is a very common pathway for such structures, resulting in a fragment at m/z 116. researchgate.net This fragment corresponds to a protonated amino-indenone or a related stable structure.

Loss of HCN: Quinoline rings are known to fragment via the elimination of HCN, which would lead to a fragment ion from m/z 116 to m/z 89. mcmaster.ca

Analyzing these specific fragmentation steps provides strong evidence for the presence and connectivity of the quinolinone core and hydroxyl group. nih.govresearchgate.net

Interactive Table: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺)

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 162 | H₂O | 144 | Protonated 3-hydroxyquinoline (B51751) cation |

| 144 | CO | 116 | Ion derived from loss of carbonyl group |

| 116 | HCN | 89 | Ion derived from heterocyclic ring opening |

| 162 | CO | 134 | Ion derived from initial carbonyl loss |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. up.ac.za The UV-Vis spectrum of this compound is dominated by electronic transitions within its conjugated π-system. tu-bs.delibretexts.org

The spectrum is expected to show multiple absorption bands characteristic of the quinoline chromophore. These transitions are primarily of two types:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoline derivatives, these typically result in two main bands:

An intense band at a shorter wavelength (around 220-250 nm).

A structured, medium-intensity band at a longer wavelength (around 300-350 nm). scielo.brresearchgate.net

n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. This transition is often observed as a shoulder on the longer-wavelength π → π* band, particularly for the C=O group. up.ac.za

The presence of the hydroxyl and carbonyl groups extends the conjugation of the system compared to unsubstituted quinoline, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Interactive Table: Expected Electronic Transitions for this compound

| Wavelength Range (nm) | Transition Type | Chromophore |

| 220 - 250 | π → π | Benzene ring of quinoline |

| 300 - 350 | π → π | Extended quinolinone conjugated system |

| > 340 (Shoulder) | n → π* | Carbonyl group (C=O) |

Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectrum of the 3-hydroxy-4(1H)-quinolone chromophore is characterized by distinct absorption bands in the ultraviolet (UV) region. The precise wavelengths of maximum absorption (λmax) and their corresponding molar extinction coefficients (ε) are influenced by the substitution pattern on the quinolone ring.

While specific data for the unsubstituted this compound is limited in available literature, analysis of its derivatives provides a clear picture of the chromophore's properties. For instance, theoretical studies using time-dependent density functional theory (TD-DFT) on the optimized geometry of 2-heptyl-3-hydroxy-4(1H)-quinolone calculated major electronic transitions at 341.04 nm, 239.68 nm, and 223.05 nm. nih.gov Experimental data for various derivatives, as detailed in the table below, show multiple absorption bands, typically in the 200-260 nm and 310-360 nm ranges. The band around 315-330 nm is a general characteristic of many quinolone derivatives. actamedicamarisiensis.ro The interaction of these compounds with metal ions can lead to the appearance of new absorption bands; for example, the complexation of 2-phenyl-3-hydroxy-4(1H)-quinolone with cations like Zn(II) results in a new band between 385–405 nm, while the original ligand band at 350–360 nm disappears. rsc.org

Table 1: Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) for 3-Hydroxy-4(1H)-quinolone Derivatives

| Compound Name | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| 4-Hydroxy-3-methyl-2(1H)-quinolone | 226 | 12000 | Methanol |

| 312 | 2300 | Methanol | |

| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | 216, 251, 342 | Not Specified | Not Specified |

| 2-phenyl-3-hydroxy-4(1H)-quinolone | 350-360 | Not Specified | Aqueous Media with MeCN |

This table presents data for substituted derivatives to illustrate the spectroscopic properties of the 3-hydroxy-4(1H)-quinolone core. nih.govrsc.orgcaymanchem.com

Solvatochromic Behavior and Environmental Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color, or more accurately, a shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. actamedicamarisiensis.ro The electronic spectra of 3-hydroxy-4(1H)-quinolone and its derivatives are sensitive to the surrounding chemical environment, including solvent polarity and pH. actamedicamarisiensis.ronih.gov

The effect of the solvent on the UV absorption is influenced by the specific structure of the compound. actamedicamarisiensis.ro For example, a study on 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) revealed a moderate red shift (bathochromic shift) in its absorption maxima when the solvent was changed from a buffer solution to ethanol (B145695). nih.gov In contrast, some 3-arylazo-4-hydroxyquinolin-2(1H)-one derivatives show no significant solvatochromic shifts, a phenomenon attributed to strong intramolecular hydrogen bonding that stabilizes the molecule's ground and excited states, reducing interaction with solvent molecules. emerald.comresearchgate.net

The pH of the solution also plays a critical role. Studies on various quinolone derivatives in methanol, acidic (0.1M HCl), and basic (0.1M NaOH) solutions have demonstrated both hypsochromic (blue) and bathochromic (red) shifts. actamedicamarisiensis.ro Typically, a slight hypsochromic shift is observed at acidic and basic pH values compared to neutral methanol. actamedicamarisiensis.ro The presence of different substituents can significantly alter this behavior. emerald.comresearchgate.net For instance, the unique photophysical properties of some 3-acyl-6-amino-4-quinolone derivatives make them sensitive to acidic environments. researchgate.net The analysis of a hydroxyquinoline derivative using Catalan's and Kamlet's techniques helps in understanding the various solute-solvent interactions at play. researchgate.net

Table 2: Solvatochromic Effects on 3-Hydroxy-4(1H)-quinolone Derivatives

| Compound Class | Solvent/Condition | Observed Effect | Reference |

|---|---|---|---|

| General Quinolone Derivatives | Methanol vs. 0.1M HCl / 0.1M NaOH | Hypsochromic and bathochromic shifts | actamedicamarisiensis.ro |

| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Buffer vs. Ethanol | Moderate red shift (bathochromic) | nih.gov |

| 3-Arylazo-4-hydroxyquinolin-2(1H)-one derivatives | Various organic solvents | No significant variation | emerald.comresearchgate.net |

| 2-benzofuryl-3-hydroxy-4(1H)-quinolone | Various organic solvents | High sensitivity to solvent basicity | nih.gov |

Theoretical and Computational Chemistry of Quinoline 3,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Quinoline-3,4-diol at the atomic and molecular levels. These calculations are instrumental in understanding the molecule's electronic characteristics, conformational preferences, and spectroscopic signatures.

The electronic structure of a molecule is key to its chemical reactivity and stability. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. rsc.orgmdpi.com Conversely, a larger HOMO-LUMO gap indicates greater stability and lower chemical reactivity. rsc.org

Table 1: Frontier Molecular Orbital Energies and Related Properties of Quinoline (B57606) Derivatives (Illustrative Data) químicadiseño de fármacos y productos naturales. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.830 |

| 8-hydroxy-2-methyl quinoline | -8.475 | -5.218 | 3.257 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -7.346 | -5.032 | 2.314 |

This table presents illustrative data based on calculations for quinoline and its derivatives to demonstrate the concepts of HOMO, LUMO, and the energy gap. uantwerpen.bescirp.org Actual values for this compound would require specific calculations.

Computational methods are employed to find the most stable three-dimensional structure of this compound through a process called energy minimization or geometry optimization. mdpi.com This involves calculating the potential energy of different atomic arrangements and identifying the conformation with the lowest energy, which corresponds to the most stable structure. mdpi.com

Conformational landscape analysis explores the various possible spatial arrangements (conformers) of the molecule and their relative energies. mdpi.com For flexible molecules, this analysis is crucial for understanding which conformations are most likely to exist and participate in chemical reactions. For a relatively rigid structure like the quinoline core, the focus is often on the orientation of substituent groups, such as the hydroxyl groups in this compound. Theoretical studies on related quinoline derivatives have successfully used methods like the B3LYP/6-311++G(d,p) level of theory to determine optimized geometries. mdpi.com

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netijcce.ac.ir

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. science.govnih.gov These theoretical predictions often show good agreement with experimental spectra, aiding in the assignment of signals to specific atoms within the molecule. researchgate.netnih.gov

IR (Infrared): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. ijcce.ac.irdergipark.org.tr These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational methods. niscpr.res.in The analysis of these vibrations helps in identifying the functional groups present in the molecule. dergipark.org.tr

UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. science.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org This information provides insights into the electronic transitions occurring within the molecule. scirp.org

Table 2: Predicted Spectroscopic Data for a Quinoline Derivative (Illustrative)

| Spectroscopic Technique | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | Varies by proton | Varies by proton |

| ¹³C NMR (ppm) | Varies by carbon | Varies by carbon |

| IR (cm⁻¹) | Scaled frequencies for various modes | Frequencies for various modes |

| UV-Vis (nm) | λmax predictions | λmax measurements |

This table is for illustrative purposes. Specific predicted values for this compound would be obtained from dedicated computational studies. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. whiterose.ac.uk It has proven to be a powerful tool for studying the properties of quinoline derivatives. uantwerpen.bewhiterose.ac.uk

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow. numberanalytics.com

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. numberanalytics.com DFT methods can be used to locate and characterize the geometry and energy of transition states. numberanalytics.com This information is crucial for understanding reaction kinetics and selectivity. For example, in the study of Povarov reactions to synthesize quinoline derivatives, DFT has been used to analyze the transition states of the cycloaddition step. mdpi.com Similarly, DFT has been employed to study the mechanism of rearrangements of spirocyclic indolenines into quinolines. whiterose.ac.uk

DFT provides a framework for calculating various reactivity descriptors that help predict how a molecule will interact with other chemical species.

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic and electrophilic attacks. niscpr.res.inresearchgate.net It measures the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net For quinoline and its derivatives, Fukui functions have been used to identify reactive sites, showing where electron density increases upon the addition of a charge. uantwerpen.beresearchgate.net

MEP (Molecular Electrostatic Potential): The MEP is a global reactivity descriptor that is plotted onto the electron density surface of a molecule. uantwerpen.be It visualizes the electrostatic potential, with negative regions (typically colored red or yellow) indicating areas prone to electrophilic attack, and positive regions (blue) indicating areas susceptible to nucleophilic attack. uantwerpen.be

ALIE (Average Local Ionization Energy): The ALIE is another descriptor used to identify sites for electrophilic attack. uantwerpen.be It represents the average energy required to remove an electron from any point on the electron density surface of a molecule. uantwerpen.be Lower ALIE values indicate regions where electrons are less tightly bound and therefore more susceptible to electrophilic attack. uantwerpen.be

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their structural flexibility, interactions with their environment, and conformational stability. For quinoline derivatives, MD simulations have been employed to understand protein-ligand stability, the influence of solvents, and the dynamics of intermolecular interactions. mdpi.commdpi.comnih.gov

The dynamic behavior of quinoline derivatives is governed by a complex interplay of intra- and intermolecular forces, including hydrogen bonding and π-π stacking. mdpi.comnih.gov In the solid state, the arrangement of molecules in the crystal lattice is dominated by these interactions. For instance, studies on related quinolineboronic acids reveal that self-assembly in the solid state can be driven by the formation of specific intermolecular B-N bonds, reinforced by hydrogen bonding networks and π–π stacking of the quinoline rings. nih.gov Similarly, Car–Parrinello Molecular Dynamics (CPMD) simulations of 10-hydroxybenzo[h]quinoline (B48255) in the crystalline phase highlight the importance of the environment in modulating hydrogen bond dynamics. mdpi.com

In solution, quinoline derivatives exhibit significant dynamic behavior. MD simulations on various dihydroxyl-quinoline derivatives have been used to study their dynamic interactions within biological systems. nih.gov These simulations track the stability of protein-ligand complexes and identify key intermolecular interactions that govern their binding. mdpi.comnih.gov The formation of dimers and other aggregates in solution is also a known phenomenon for related heterocyclic systems like pyrazolo[3,4-b]quinoline, particularly in non-polar solvents, with dimerization constants being significant. researchgate.net The dominant intermolecular interactions in solution often involve hydrogen bonds, as revealed by analyses of radial distribution functions (RDF) from MD simulations, which measure the probability of finding an atom at a certain distance from another. researchgate.netresearchgate.net For this compound, the presence of two hydroxyl groups would be expected to lead to strong hydrogen bonding, both with solvent molecules and potentially with other solute molecules, leading to self-assembly. nih.gov

The solvent environment can significantly influence the conformation, stability, and photophysical properties of quinoline derivatives. uantwerpen.beresearchgate.netacs.org Theoretical studies on related hydroxy-quinoline compounds show that solvent polarity and hydrogen-bonding capabilities can dramatically alter the rates of processes like excited-state intramolecular proton transfer (ESIPT). researchgate.netacs.org For example, the ESIPT reaction rate for a similar compound, 4'-methoxy-3-hydroxyflavone, varies by over three orders of magnitude depending on the solvent's H-bonding capability. researchgate.net

Computational studies often perform geometric optimizations in both the gas phase and in various solvents, such as DMSO or water, to account for environmental effects. uantwerpen.bersc.org While some studies on specific quinoline derivatives have concluded that water as a solvent has no significant influence on their fundamental structural properties, this is not a universally applicable finding. uantwerpen.be For molecules capable of ESIPT, like 10-hydroxybenzo[h]quinoline, the intramolecular hydrogen bond can remain strong and intact across a range of aprotic solvents, making proton transfer the dominant deactivation process regardless of solvent polarity. acs.org However, in protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with and alter intramolecular interactions. researchgate.net The stability of different tautomers of this compound, such as the enol and keto forms, is also expected to be influenced by the solvent environment. researchgate.netrsc.org

Structure-Property Relationships

The electronic and chemical properties of the quinoline scaffold can be finely tuned by the introduction of substituents at various positions on the ring system. mdpi.comnumberanalytics.com Computational chemistry provides essential tools for understanding these structure-property relationships, enabling the prediction of how modifications will impact molecular behavior.

The electronic and optical properties of quinoline derivatives are highly sensitive to the nature and position of substituents. mdpi.combeilstein-journals.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, which in turn affects the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.orgmdpi.com

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have shown that introducing different substituents can modulate the HOMO-LUMO energy gap (Egap). rsc.orgmdpi.com A smaller Egap is generally associated with higher chemical reactivity, greater polarizability, and a redshift (bathochromic shift) in the maximum absorption wavelength (λmax). rsc.org For example, in studies of quinoline-carbazole systems, designing compounds with stronger acceptor moieties or different π-conjugated linkers systematically reduces the Egap and enhances nonlinear optical (NLO) properties. rsc.orgmdpi.com

The position of the substituent is also critical. Research on alkynylated quinolines demonstrated that an alkynyl group at the 8-position has a greater impact on optical properties than one at the 3-position. beilstein-journals.org Similarly, substituting pyrazolo[3,4-b]quinolines with donor or acceptor groups leads to a redshift in their long-wavelength absorption maxima. researchgate.net These changes are attributed to the altered nature of electronic transitions, which often have an intramolecular charge transfer (ICT) character. beilstein-journals.org

Table 2: Predicted Electronic Properties of Substituted Quinoline Systems

| Molecule/System | EHOMO (eV) | ELUMO (eV) | Egap (eV) | λmax (nm) | Reference |

|---|---|---|---|---|---|

| Quinoline-Carbazole (Q3) | -5.593 | -1.765 | 3.828 | 364 | mdpi.com |

| Quinoline-Carbazole (Q4) | -5.546 | -1.768 | 3.778 | 360 | mdpi.com |

| Quinoline-Carbazole (Q5) | -5.540 | -1.765 | 3.775 | 361 | mdpi.com |

| Parent Compound (Q1) | -5.84 | -1.72 | 4.12 | - | rsc.org |

| Designed Compound (Q1D1) | -5.50 | -2.71 | 2.79 | - | rsc.org |

| Parent Compound (Q2) | -5.81 | -1.73 | 4.08 | - | rsc.org |

| Designed Compound (Q2D1) | -5.47 | -2.72 | 2.75 | - | rsc.org |

Note: Data is from DFT and TD-DFT calculations on various quinoline-based systems as reported in the literature. rsc.orgmdpi.com Egap values for Q3, Q4, and Q5 were recalculated from source data.

Computational methods are instrumental in predicting the most likely sites for chemical reactions on the quinoline ring. uantwerpen.bersc.org The inherent electronic properties of the quinoline system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, dictate its reactivity. numberanalytics.com The nitrogen atom withdraws electron density, making the heterocyclic ring electron-deficient and influencing the reactivity of the entire molecule. numberanalytics.comorientjchem.org

Several quantum-molecular descriptors are used to identify reactive centers:

Molecular Electrostatic Potential (MEP): MEP surfaces map the charge distribution of a molecule. Negative regions (often colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. uantwerpen.beresearchgate.net For quinoline derivatives, negative potentials are typically located around the nitrogen atom and any oxygen-containing substituents. uantwerpen.beresearchgate.net

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO indicates sites for electrophilic and nucleophilic attack, respectively. The HOMO is typically delocalized over the donor part of a molecule, while the LUMO is situated on the acceptor part. rsc.org

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed, helping to identify the most electrophilic and nucleophilic sites. uantwerpen.be

Average Local Ionization Energy (ALIE): ALIE surfaces are particularly effective for pinpointing sites susceptible to electrophilic attack, identifying regions from which an electron is most easily removed. uantwerpen.be

For the parent quinoline molecule, electrophilic substitution reactions typically occur at the 5- and 8-positions of the benzenoid ring. numberanalytics.com Theoretical models also identify the C2- and C4-positions of the pyridine ring as electrophilic sites. acs.org The introduction of the hydroxyl groups at the 3- and 4-positions in this compound would significantly alter this reactivity pattern, with the hydroxyl groups and the adjacent carbon atoms becoming key sites for chemical transformations. epa.gov Modern computational tools, including machine learning models, are being developed to provide increasingly accurate predictions of site selectivity for various reactions on heteroaromatic systems like quinoline. rsc.orgresearchgate.net

Applications of Quinoline 3,4 Diol in Advanced Materials and Catalysis

Quinoline-3,4-diol as a Ligand in Coordination Chemistry

The ability of 3-hydroxy-4(1H)-quinolone to act as a potent ligand for various metal ions is a cornerstone of its chemical utility. This interaction is fundamental to its biological roles and its potential applications in materials science.

The synthesis of metal complexes using the 3-hydroxy-4(1H)-quinolone scaffold has been explored, particularly with derivatives of the parent compound. These studies reveal the strong chelating nature of the 3-hydroxy-4-oxo group. For instance, the coordination properties of 1-methyl-2-phenyl-3-hydroxy-4(1H)-quinolone have been characterized through spectrophotometric and fluorescence titrations in the presence of various metal ions. researchgate.net Strong binding is observed with cations such as Cu²⁺, Fe²⁺/³⁺, and Pb²⁺. researchgate.net

Similarly, non-heme iron(II) complexes have been synthesized using ligands that incorporate the 3-hydroxy-4(1H)-quinolone structure to model the active sites of enzymes. acs.org These complexes are typically prepared by reacting the neutral quinolone ligand with an iron(II) salt, such as Fe(OAc)₂, under an inert atmosphere. acs.org The characterization of these complexes involves a suite of spectroscopic methods to elucidate their structure and electronic properties.

The following table summarizes the characterization of metal interactions with ligands based on the 3-hydroxy-4(1H)-quinolone core, as described in the literature.

| Ligand Derivative | Metal Ion(s) | Characterization Methods | Key Findings | Source(s) |

| 1-methyl-2-phenyl-3-hydroxy-4(1H)-quinolone | Cu²⁺, Fe²⁺/³⁺, Pb²⁺, Zn²⁺ | Fluorescence, Spectrophotometry, ¹H NMR | Strong binding observed. Quenching of ligand fluorescence with Cu²⁺, Fe²⁺/³⁺, Pb²⁺; strong fluorescence enhancement with Zn²⁺. | researchgate.net |

| Tridentate N,N,O-ligand with a 3-hydroxy-4(1H)-quinolone unit | Fe²⁺ | X-ray Crystallography, Spectroscopic Methods | Synthesis of a mononuclear non-heme Fe(II) complex modeling enzyme-substrate interactions. | acs.org |

| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Various metal ions | Mass Spectrometry | Detection of metal-PQS complexes, indicating chelation activity. | rsc.org |

This compound and its tautomer, 3-hydroxy-4(1H)-quinolone, function as bidentate chelating agents. The primary coordination site involves the deprotonated oxygen of the hydroxyl group at position 3 and the carbonyl oxygen at position 4. This arrangement forms a stable five-membered ring with a central metal ion.

Studies on derivatives like 2-phenyl-3-hydroxy-4(1H)-quinolone confirm that interactions with metal cations lead to significant changes in the molecule's spectroscopic properties. researchgate.net For example, the binding of Zn(II) and Sn(IV) ions can cause strong and selective fluorescence enhancements accompanied by a blue shift in the emission bands, which allows for ratiometric detection of these specific cations. researchgate.net Conversely, interaction with paramagnetic ions like Cu²⁺ and Fe³⁺ typically leads to the quenching of fluorescence. researchgate.net This behavior underscores the ability of the 3-hydroxy-4-oxo system to effectively coordinate with metal ions, altering the electronic state of the ligand.

Application in Homogeneous and Heterogeneous Catalysis

The ability of the quinolone scaffold to form stable metal complexes suggests its potential use in catalysis, either as part of the catalyst itself or as a precursor to a catalytically active species.

While the quinoline (B57606) framework is common in catalytic systems, the direct application of this compound complexes as catalysts is not extensively documented. However, its role as a substrate in bio-inspired catalytic reactions has been demonstrated. In studies modeling the function of dioxygenase enzymes, 3-hydroxy-4-quinolone derivatives undergo dioxygenation in the presence of catalytic amounts of non-heme iron(III) complexes. acs.orgresearchgate.net

Furthermore, the synthesis of 3-hydroxy-4-quinolone itself can be achieved through catalytic methods. A green, one-pot oxidation of quinoline using an iron porphyrin catalyst and H₂O₂ in ethanol (B145695) yields 3-hydroxy-4-quinolone (in tautomeric equilibrium with 3,4-dihydroxyquinoline) as one of the products. mdpi.comresearchgate.netresearchgate.net This highlights the compound's place within catalytic reaction pathways, albeit often as a product or substrate rather than the catalyst itself.

Enantioselective catalysis, which produces a specific stereoisomer of a product, is a critical technology in modern chemistry. This is often achieved by using a chiral ligand to create an asymmetric environment around a metal catalyst. While there are no specific reports on the use of chiral this compound ligands, the broader class of chiral quinoline derivatives is widely used for this purpose. researchgate.net

A hypothetical chiral this compound ligand could be designed by introducing a chiral center onto the quinoline backbone, for instance, at positions 5, 6, 7, or 8, away from the chelating 3-hydroxy-4-oxo moiety. This chiral, bidentate ligand could then be complexed with a suitable transition metal (e.g., copper, palladium, rhodium). The resulting chiral metal complex could potentially catalyze a variety of asymmetric reactions, such as aldol (B89426) additions, Michael additions, or cycloadditions. The stereochemical outcome of the reaction would be directed by the fixed, chiral geometry of the ligand, demonstrating the potential of the this compound scaffold as a platform for developing new asymmetric catalysts.

Precursor for Advanced Organic Materials

This compound serves as a fundamental building block for a variety of complex and functional organic molecules, particularly those with significant biological activity. Its structure is the core of the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, a key intercellular signaling molecule that regulates virulence and biofilm formation in the pathogen Pseudomonas aeruginosa. mdpi.comnih.govacs.org The biosynthesis of PQS and over 50 other related quinolone natural products relies on precursors that ultimately form the 3-hydroxy-4-quinolone core. mdpi.comacs.orgresearchgate.netbiorxiv.org

The natural pigment 3,4-dihydroxyquinoline-2-carboxylic acid, found in marine sponges, is another example of a functional molecule derived from this scaffold. uni-duesseldorf.de The development of synthetic routes to these natural products and their analogs is an active area of research, highlighting the importance of the quinolone core as a precursor. uni-konstanz.deresearchgate.net Modern synthetic techniques, such as the Suzuki-Miyaura cross-coupling reaction, have been employed to attach various substituents to the quinolone core, demonstrating its suitability for chemical modification. researchgate.netbeilstein-journals.org

Although not widely reported, the diol functionality also presents an opportunity for creating advanced materials through polymerization or by serving as a platform for cross-coupling reactions, analogous to strategies used for pyridine-3,4-diols, to build extended π-systems for applications in organic electronics. acs.org

Monomer for Polymer Synthesis (e.g., Polyquinolines)

Polyquinolines are a class of polymers known for their high thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. The synthesis of these polymers often involves the incorporation of quinoline units into the polymer backbone. Although this compound is not a typical monomer, its derivatives, particularly N-substituted 3-hydroxyquinolin-4(1H)-ones, are valuable intermediates in creating more complex polymer structures.

Research has demonstrated synthetic routes to N-arylated 3-hydroxyquinolin-4(1H)-ones, which can serve as building blocks for larger polymeric systems. rsc.orgsemanticscholar.orgnih.gov These methods often utilize polymer-supported synthesis, which allows for the efficient and high-throughput creation of a library of quinolinone-based monomers. semanticscholar.orgnih.gov The general strategy involves the synthesis of N-substituted anthranilic acid derivatives, followed by cyclization to form the N-substituted 3-hydroxyquinolin-4(1H)-one core. rsc.orgnih.gov The ability to introduce various substituents on the nitrogen atom and other parts of the quinoline ring allows for precise tuning of the resulting polymer's properties, such as solubility and thermal behavior.

Table 1: Synthesis of N-Substituted 3-hydroxyquinolin-4(1H)-ones for Polymer Applications

| Starting Materials | Synthetic Method | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| 1-methyl-2-iodoterephthalate, Substituted Anilines | Buchwald–Hartwig Amination, Reductive Amination | N-arylated 3-hydroxyquinolin-4(1H)-ones | Building blocks for functional polymers | rsc.orgnih.gov |

| Polymer-supported Anthranilates, Bromoacetophenones | Solid-Phase Synthesis, Cyclization | Polymer-bound 3-hydroxyquinolin-4(1H)-ones | Monomers for high-performance polyquinolines | semanticscholar.org |

Optoelectronic and Photonic Materials (e.g., Nonlinear Optical Materials)

Quinoline derivatives are widely investigated for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. nih.govchemrxiv.orgsci-hub.se NLO materials can alter the properties of light, which is crucial for technologies like frequency conversion and optical switching. mdpi.com The electron-withdrawing nature of the quinoline ring system contributes to the charge-transfer properties essential for NLO activity. analis.com.my

Theoretical and experimental studies have been conducted on various quinoline derivatives to evaluate their NLO properties. For instance, density functional theory (DFT) calculations on compounds like 3-chloro-4-hydroxyquinolin-2(1H)-one have been used to predict their hyperpolarizability, a key measure of NLO activity. ijcce.ac.irijcce.ac.ir Other research has focused on quinoline-chalcone hybrids and tris(8-hydroxyquinoline) aluminum (Alq3), which have shown significant third-order NLO responses. researchgate.netrsc.org These studies highlight that the 3-hydroxy-4-quinolone scaffold, when appropriately substituted, can be a component of molecules with substantial NLO properties.

Table 2: Nonlinear Optical (NLO) Properties of Selected Quinoline Derivatives

| Compound | Method | Key Finding | Significance | Reference |

|---|---|---|---|---|